E3 ligase Ligand-Linker Conjugates 16 is a synthetic compound that plays a crucial role in the field of targeted protein degradation, specifically within the framework of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its incorporation of an E3 ligase ligand and a linker, which together facilitate the recruitment of target proteins for ubiquitination and subsequent degradation via the ubiquitin-proteasome system. The chemical identification of E3 ligase Ligand-Linker Conjugates 16 is defined by its CAS number 1799711-25-3, and its molecular formula is with a molecular weight of 516.42 g/mol .
E3 ligase Ligand-Linker Conjugates 16 is classified under the category of small molecule inhibitors utilized in drug discovery and development. It is particularly significant in the context of PROTAC technology, which aims to harness the cellular ubiquitin-proteasome system for therapeutic purposes. This compound is derived from established E3 ligase ligands, such as those based on Thalidomide, which has been modified to enhance its efficacy and specificity for targeted protein degradation .
The synthesis of E3 ligase Ligand-Linker Conjugates 16 typically involves several key steps:
E3 ligase Ligand-Linker Conjugates 16 features a complex molecular structure that includes:
The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or computational modeling, providing insights into binding interactions at the molecular level .
The primary chemical reaction involving E3 ligase Ligand-Linker Conjugates 16 occurs during its interaction with target proteins in cellular environments:
This mechanism underscores the catalytic nature of PROTACs, where one molecule can induce multiple rounds of degradation by recycling after each cycle .
The mechanism of action for E3 ligase Ligand-Linker Conjugates 16 involves several critical steps:
This process allows for selective targeting of proteins that are otherwise difficult to modulate using traditional small molecule inhibitors .
E3 ligase Ligand-Linker Conjugates 16 exhibits several notable physical and chemical properties:
These properties are critical for understanding the behavior of this compound in biological systems, including solubility, stability, and permeability across cellular membranes .
E3 ligase Ligand-Linker Conjugates 16 finds applications primarily in drug discovery aimed at targeted protein degradation. Its use in PROTAC technology allows researchers to:
This compound exemplifies a significant advancement in medicinal chemistry, providing a powerful tool for therapeutic intervention in various diseases including cancer .
The concept of proteolysis-targeting chimeras (PROTACs) emerged in 2001 with the pioneering work of Sakamoto et al., who developed a peptide-based molecule to degrade methionine aminopeptidase-2 (MetAP-2) by recruiting the Skp1–Cullin–F box (SCFβ-TRCP) E3 ubiquitin ligase complex [1] [3]. This foundational study demonstrated that bifunctional molecules could hijack the ubiquitin-proteasome system (UPS) for targeted protein degradation. Early PROTACs faced limitations due to peptidic E3 ligands, which resulted in poor cell permeability and stability. A transformative advance occurred in 2008 with the first small-molecule PROTAC using nutlin to recruit MDM2 for androgen receptor degradation [2] [5]. The subsequent development of non-peptidic E3 ligands—notably for von Hippel-Lindau (VHL) and cereblon (CRBN)—enabled drug-like PROTACs with catalytic degradation capabilities. By 2015, compounds like dBET1 (utilizing a thalidomide-derived CRBN ligand) achieved potent degradation of BET proteins, validating the therapeutic potential of this modality [3] [10].
E3 ubiquitin ligases are pivotal regulators of the UPS, conferring substrate specificity during ubiquitination. Humans possess >600 E3 ligases categorized into three mechanistic classes: RING (Really Interesting New Gene), HECT (Homologous to E6AP C-terminus), and RBR (RING-between-RING) [2] [5]. RING ligases, the largest class, directly transfer ubiquitin from E2 conjugating enzymes to substrates, while HECT and RBR ligases form transient thioester intermediates. PROTAC technology primarily exploits RING-type E3 ligases due to their adaptability in recognizing diverse substrates. Key E3 ligases leveraged in PROTAC design include:
Table 1: Major E3 Ubiquitin Ligases in PROTAC Development
E3 Ligase | Ligand Examples | Cellular Role | PROTAC Prevalence |
---|---|---|---|
CRBN | Thalidomide, Pomalidomide | Substrate receptor in CRL4 | ~60% |
VHL | VH032, VH285 | Component of CRL2 complex | ~30% |
MDM2 | Nutlin | Regulator of p53 | <5% |
cIAP1 | Bestatin analogs | Apoptosis regulation | <5% |
E3 ligase ligand-linker conjugates represent pre-assembled "building blocks" for streamlined PROTAC synthesis. These conjugates incorporate an E3-binding moiety covalently attached to a chemical linker, simplifying conjugation to target protein ligands [1] [8]. For example, E3 ligase Ligand-Linker Conjugate 16 (CAS: 1799711-25-3, C₂₁H₂₃F₃N₄O₃) features a CRBN-targeting scaffold derived from immunomodulatory drugs, coupled to a specialized linker [4] [8]. Such conjugates address synthetic challenges in PROTAC assembly by:
Table 2: Common Linker Motifs in PROTAC Conjugates
Linker Type | Structure | Frequency | Role |
---|---|---|---|
PEG | -(CH₂CH₂O)ₙ- | 55% | Solubility, flexibility |
Alkyl | -(CH₂)ₙ- | 30% | Hydrophobicity, rigidity |
Alkyl/Ether | -(CH₂CH₂O)ₙ-CH₂- | 15% | Balanced properties |
Structural and Functional Analysis of E3 Ligase Ligand-Linker Conjugate 16
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7